Thrombospondin-1 (1016-1023) (human, bovine, mouse)
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Overview
Description
Thrombospondin-1 (1016-1023) (human, bovine, mouse) is a peptide derived from the C-terminal end of the native sequence of Thrombospondin-1 (TSP-1). This peptide is known for its role as a CD47 agonist, which means it can bind to and activate the CD47 receptor. The peptide sequence is H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH, and it is highly conserved across human, bovine, and mouse species .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thrombospondin-1 (1016-1023) (human, bovine, mouse) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of Thrombospondin-1 (1016-1023) (human, bovine, mouse) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified and characterized to ensure its purity and activity .
Chemical Reactions Analysis
Types of Reactions: Thrombospondin-1 (1016-1023) (human, bovine, mouse) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the methionine residue, which can be oxidized to methionine sulfoxide .
Common Reagents and Conditions:
Coupling Reagents: HBTU, HATU, DIC
Protecting Groups: Fmoc, Boc
Cleavage Reagents: TFA (trifluoroacetic acid)
Oxidation Reagents: Hydrogen peroxide, DMSO
Reduction Reagents: DTT (dithiothreitol), TCEP (tris(2-carboxyethyl)phosphine)
Major Products: The major product of these reactions is the peptide itself, Thrombospondin-1 (1016-1023) (human, bovine, mouse). Oxidation of methionine can lead to methionine sulfoxide .
Scientific Research Applications
Thrombospondin-1 (1016-1023) (human, bovine, mouse) has a wide range of applications in scientific research:
Biology: It is used to study cell adhesion, migration, and apoptosis. .
Medicine: The peptide is explored for its potential therapeutic applications in cancer treatment, where it may help to inhibit tumor growth and metastasis by modulating the immune response
Chemistry: It serves as a model peptide for studying peptide synthesis, folding, and stability.
Industry: The peptide is used in the development of diagnostic assays and therapeutic agents targeting CD47
Mechanism of Action
Thrombospondin-1 (1016-1023) (human, bovine, mouse) exerts its effects by binding to the CD47 receptor on the surface of cells. This interaction can trigger a variety of cellular responses, including inhibition of cell adhesion and induction of apoptosis. The peptide’s ability to activate CD47 is crucial for its role in modulating the immune response and influencing tumor cell behavior .
Comparison with Similar Compounds
Thrombospondin-1 (1016-1023) (human, bovine, mouse) is unique due to its specific sequence and its role as a CD47 agonist. Similar compounds include other peptides derived from Thrombospondin-1, such as:
- Thrombospondin-1 (1016-1023) (human, bovine, mouse)
- Thrombospondin-1 (1016-1023) (human, bovine, mouse)
- Thrombospondin-1 (1016-1023) (human, bovine, mouse)
These peptides share similar sequences and functions but may differ in their specific amino acid composition and biological activities .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H81N13O10S/c1-32(2)46(53(76)63-41(24-27-80-5)49(72)67-45(30-36-31-62-40-18-10-9-16-38(36)40)51(74)64-42(55(78)79)19-11-12-25-57)69-54(77)47(33(3)4)68-52(75)44(29-35-20-22-37(70)23-21-35)66-50(73)43(28-34-14-7-6-8-15-34)65-48(71)39(58)17-13-26-61-56(59)60/h6-10,14-16,18,20-23,31-33,39,41-47,62,70H,11-13,17,19,24-30,57-58H2,1-5H3,(H,63,76)(H,64,74)(H,65,71)(H,66,73)(H,67,72)(H,68,75)(H,69,77)(H,78,79)(H4,59,60,61)/t39-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPWCMITEMLEAX-MGQPXDLZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H81N13O10S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1128.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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